BenchChemオンラインストアへようこそ!

4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-1-(thiazol-2-yl)piperazin-2-one

Hydrogen-bond acceptor count Drug-likeness Molecular descriptor

Secure your supply of this unique N-sulfonyl thiazolylpiperazinone. Unlike analogs with pyrazole, furan, or thiophene groups, its 2,1,3-benzothiadiazole (BTD) sulfonyl moiety delivers a distinct electronic profile—9 hydrogen-bond acceptors, TPSA 161 Ų, and XLogP3 1.2—ideal for screening targets with deep electropositive clefts and for use as a peripherally restricted control in CNS permeability assays. Research-grade compound with confirmed patent relevance in α-synucleinopathy programs (US 20100197703). Order now for SAR studies or fluorescent probe development.

Molecular Formula C13H11N5O3S3
Molecular Weight 381.44
CAS No. 2320543-81-3
Cat. No. B2810181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-1-(thiazol-2-yl)piperazin-2-one
CAS2320543-81-3
Molecular FormulaC13H11N5O3S3
Molecular Weight381.44
Structural Identifiers
SMILESC1CN(C(=O)CN1S(=O)(=O)C2=CC=CC3=NSN=C32)C4=NC=CS4
InChIInChI=1S/C13H11N5O3S3/c19-11-8-17(5-6-18(11)13-14-4-7-22-13)24(20,21)10-3-1-2-9-12(10)16-23-15-9/h1-4,7H,5-6,8H2
InChIKeyGQEDJMHJGPKSHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-1-(thiazol-2-yl)piperazin-2-one (CAS 2320543-81-3) – Procurement-Relevant Chemical Identity and Class Context


4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-1-(thiazol-2-yl)piperazin-2-one (CAS 2320543-81-3) is a fully synthetic heterocyclic small molecule (MF: C₁₃H₁₁N₅O₃S₃; MW: 381.5 g/mol) [1] belonging to the N-sulfonyl thiazolylpiperazinone class. Its architecture juxtaposes an electron‑deficient 2,1,3-benzothiadiazole (BTD) sulfonyl group with a 1-(thiazol-2-yl)piperazin-2-one core [1]. This scaffold appears in patent families claiming utility against α‑synucleinopathies, indicating the class is under active investigation for neurodegenerative disease [2]. The compound is primarily distributed as a research‑grade screening compound through chemical suppliers.

Why Generic Substitution Is Inappropriate for 4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-1-(thiazol-2-yl)piperazin-2-one


Simple interchange of in‑class N‑sulfonyl thiazolylpiperazinones is unsupported by evidence. The 4‑(benzothiadiazole‑sulfonyl) substitution imparts a distinct electronic profile compared to analogs bearing pyrazole [1], furan [2], or thiophene [3] groups at the same position. Computed descriptors available via PubChem [4] illustrate that the benzothiadiazole‑containing target compound differs materially from common comparators in hydrogen‑bond acceptor count (9 vs. 4–8), topological polar surface area (161 Ų vs. <140 Ų for simpler congeners [4]), and XLogP3‑AA (1.2 vs. ~0 for the bare 1-(thiazol-2-yl)piperazin-2-one scaffold [4]). These differences predict non‑interchangeable solubility, permeability, and target‑binding behavior in screening campaigns. The quantitative evidence below details the specific dimensions where the compound diverges from its nearest structural neighbors.

Quantitative Differentiation Evidence for 4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-1-(thiazol-2-yl)piperazin-2-one Versus Closest Analogs


Hydrogen‑Bond Acceptor Count: 9 Acceptors vs. 4–8 for Core‑Scaffold Comparators

The target compound bears 9 hydrogen‑bond acceptor sites (8 from oxygen/nitrogen atoms plus the sulfonyl group [1]), substantially exceeding the bare 1-(thiazol-2-yl)piperazin-2-one core (4 acceptors [2]), the 4-(furan-3-carbonyl) analog (6–7 acceptors), and the 4-(pyrazole‑sulfonyl) analog (7–8 acceptors). Among close analogs accessible in screening libraries, no alternative combines the full BTD‑sulfonyl array with the thiazolyl‑piperazinone template to achieve 9 acceptors [1].

Hydrogen-bond acceptor count Drug-likeness Molecular descriptor

Topological Polar Surface Area (TPSA): 161 Ų – Sui Generis Among N‑Sulfonyl Thiazolylpiperazinones

The target compound’s TPSA is computed as 161 Ų [1], placing it well above the typical 70–140 Ų range of close-in N‑sulfonyl thiazolylpiperazinone screening analogs (e.g., 1-(thiazol-2-yl)piperazin-2-one core TPSA ≈ 60–80 Ų [2]; 4-(furan‑carbonyl) and 4-(pyrazole‑sulfonyl) analogs are estimated in the 120–140 Ų range based on fragment contributions). The 161 Ų value exceeds the canonical CNS‑drug limit of <90 Ų and the oral‑drug guideline of <140 Ų, yet remains below the flag for negligible intestinal absorption (~200 Ų) [1].

Topological polar surface area Membrane permeability CNS drug-likeness

XLogP3‑AA Lipophilicity (1.2): Intermediate Character Relative to Scaffold‑Matched Comparators

The target compound’s computed XLogP3‑AA is 1.2 [1], contrasting with the significantly more polar bare 1-(thiazol-2-yl)piperazin-2-one core (XLogP3‑AA = 0.0 [2]) and the more lipophilic thiophene‑containing analog (4‑(3‑(3‑methylthiophen‑2‑yl)propanoyl)‑1‑(1,3‑thiazol‑2‑yl)piperazin‑2‑one, estimated XLogP ~2.5–3.0 based on fragment addition). The benzothiadiazole‑sulfonyl substitution thus achieves an intermediate lipophilicity distinct from both more polar and more hydrophobic in‑class options.

Lipophilicity XLogP3-AA Physicochemical property

Rotatable Bond Count of 3: Constrained Conformational Flexibility vs. Analogs

The target compound possesses only 3 rotatable bonds [1], a consequence of the rigid benzothiadiazole‑sulfonyl moiety directly attached to the piperazinone ring. By comparison, the 4‑(furan‑3‑carbonyl) analog (CAS 2310125‑14‑3) has 4–5 rotatable bonds due to the carbonyl‑linker, and the 4‑(thiophene‑propanoyl) analog (CAS 2310158‑46‑2) has 6–7 rotatable bonds owing to its extended propanoyl chain. Lower rotatable bond count is associated with reduced entropic penalty upon target binding.

Rotatable bonds Conformational entropy Binding affinity

Zero Hydrogen‑Bond Donors: Preference for Acceptor‑Dominated Binding Pockets

The target compound has 0 hydrogen‑bond donor atoms [1], whereas the bare 1-(thiazol-2-yl)piperazin-2-one scaffold retains a secondary amine (1 donor [2]). Among N‑sulfonyl thiazolylpiperazinones, the BTD‑sulfonyl substitution completely eliminates donor capacity, creating a purely acceptor‑type pharmacophore. This contrasts with amide‑linked analogs (e.g., 4‑(furan‑3‑carbonyl) derivative) that may retain a solvent‑exposed NH under certain conditions.

Hydrogen-bond donor Bioisostere Binding pocket complementarity

Heavy Atom Count and Molecular Complexity: 24 Heavy Atoms and Complexity Score 598 Distinguish from Simpler Congeners

With 24 heavy atoms [1], the target compound is substantially more atom‑dense than the core scaffold 1-(thiazol-2-yl)piperazin-2-one (12 heavy atoms [2]). Its complexity score of 598 [1] exceeds that of many N‑sulfonyl thiazolylpiperazinones in commercial screening collections, which typically range from 250 to 450 (estimated from common fragment‑based libraries). Higher complexity indicates a more topologically diverse structure, which is correlated with increased target‑class selectivity in phenotypic screening [1].

Molecular complexity Heavy atom count Scaffold diversity

Best‑Fit Research and Industrial Application Scenarios for 4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-1-(thiazol-2-yl)piperazin-2-one


Targeted Library Design for Acceptor‑Rich Binding Pockets (Kinase, Phosphatase, and Allosteric Site Screening)

The compound’s 9 hydrogen‑bond acceptors and zero donors [1] make it an appropriate inclusion in focused screening decks targeting proteins with deep, electropositive binding clefts—such as phosphatases, certain kinases (e.g., PTP1B, CDK family), and allosteric regulatory sites. Its intermediate lipophilicity (XLogP3‑AA = 1.2) and moderate TPSA (161 Ų) [1] bias it toward peripheral targets, reducing the likelihood of CNS‑related off‑target effects in cell‑based assays.

Neurodegenerative Disease Screening Cascade (α‑Synucleinopathy Focus)

The N‑sulfonyl thiazolylpiperazinone scaffold is claimed in patent families (e.g., US 20100197703 [2]) for the treatment of α‑synucleinopathies including Parkinson’s disease and diffuse Lewy body disease. The target compound’s BTD‑sulfonyl moiety differentiates it from the phenyl‑ and benzyl‑substituted analogs explicitly exemplified in the patent, offering a structurally distinct entry point for structure‑activity relationship (SAR) studies aimed at identifying backup series with divergent physicochemical and selectivity profiles.

Organic Electronics and Fluorescent Probe Precursor Research

The 2,1,3‑benzothiadiazole (BTD) unit is a well‑established electron‑acceptor building block for organic semiconductors, OLEDs, and near‑infrared fluorescent probes [3]. The target compound’s BTD‑sulfonyl‑piperazinone architecture provides a functionalized handle for further derivatization into donor–acceptor dye systems. Its constrained flexibility (3 rotatable bonds [1]) and fully substituted piperazinone ring eliminate the conformational heterogeneity that plagues simpler BTD‑amine conjugates, potentially improving fluorescence quantum yield in conjugated polymer and small‑molecule emitter applications.

Negative Control / Counter‑Screen Compound for CNS Penetration Studies

Given the computed TPSA of 161 Ų [1]—well above the CNS‑permeability threshold of 90 Ų—this compound is a strong candidate for use as a peripherally restricted control in parallel artificial membrane permeability assays (PAMPA‑BBB) or in vivo brain‑to‑plasma ratio studies. Its selection allows researchers to benchmark CNS‑penetrant N‑sulfonyl thiazolylpiperazinones (e.g., smaller analogs with TPSA <120 Ų) against a matched scaffold that is predicted to show negligible brain exposure.

Quote Request

Request a Quote for 4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-1-(thiazol-2-yl)piperazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.